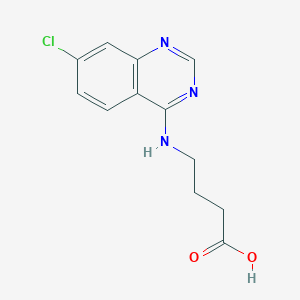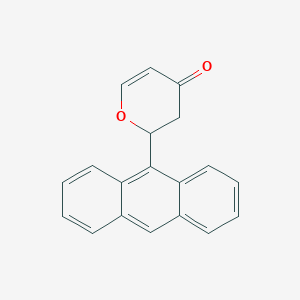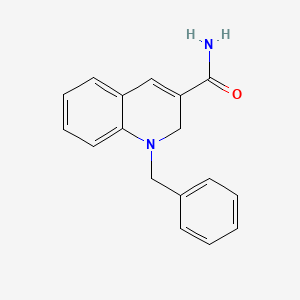
2,3-Dichloro-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate (DMAD) to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production methods often involve multi-step reactions with specific conditions to ensure high yield and purity. For instance, the preparation of 2,6-Dichloro-4-trifluoromethyl aniline involves the use of p-chloro trifluoromethyl benzene, powdered iron, and anhydrous ferric chloride under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: It is explored for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of liquid crystals and dyes
Mechanism of Action
The mechanism by which 2,3-Dichloro-6-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antiviral properties are linked to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 2-Propyl-3-(trifluoromethyl)quinoline
Comparison: Compared to its analogs, 2,3-Dichloro-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H4Cl2F3N |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H |
InChI Key |
YZYWQPUJEMBIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)




![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)


